5-Pyrimidinecarboxamide, 2-(dimethylamino)-

Description

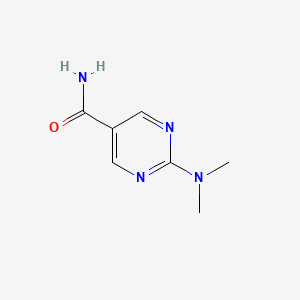

5-Pyrimidinecarboxamide, 2-(dimethylamino)-, is a pyrimidine derivative featuring a carboxamide group at the 5-position and a dimethylamino substituent at the 2-position. For instance, PF-06865571 (5-Pyrimidinecarboxamide, 2-[5-[(3-ethoxy-2-pyridinyl)oxy]-3-pyridinyl]-N-[(3S)-tetrahydro-3-furanyl]-) shares the pyrimidinecarboxamide core and has a molecular weight of 407.423 g/mol .

Structure

3D Structure

Properties

CAS No. |

82846-27-3 |

|---|---|

Molecular Formula |

C7H10N4O |

Molecular Weight |

166.18 g/mol |

IUPAC Name |

2-(dimethylamino)pyrimidine-5-carboxamide |

InChI |

InChI=1S/C7H10N4O/c1-11(2)7-9-3-5(4-10-7)6(8)12/h3-4H,1-2H3,(H2,8,12) |

InChI Key |

FHBGCSPWCHQWDG-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=NC=C(C=N1)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Amination at the 2-Position

2,5-Dichloropyrimidine reacts with dimethylamine under basic conditions to replace the chlorine atom at the 2-position. The reaction is typically conducted in a polar aprotic solvent (e.g., tetrahydrofuran or dimethylformamide) with potassium carbonate (K₂CO₃) as a base. Elevated temperatures (80–100°C) and prolonged reaction times (12–24 hours) are required for complete conversion.

Key Data:

| Parameter | Details |

|---|---|

| Starting Material | 2,5-Dichloropyrimidine |

| Reagents | Dimethylamine, NH₃, K₂CO₃ |

| Solvent | THF/DMF |

| Temperature | 80–100°C (Step 1); 120°C (Step 2) |

| Yield (Overall) | Not Reported |

Condensation Reactions with Pre-Functionalized Intermediates

This method constructs the pyrimidine ring from smaller precursors already bearing the desired substituents. For example, 2-(dimethylamino)malondiamide can react with formamidine acetate in the presence of acetic anhydride to form the pyrimidine core.

Mechanism Overview

-

Formation of the Pyrimidine Ring : The reaction proceeds via cyclocondensation, where formamidine acts as a nitrogen source, and malondiamide contributes the carbon skeleton.

-

Functional Group Retention : The dimethylamino and carboxamide groups remain intact during cyclization due to their stability under acidic conditions.

Key Data:

| Parameter | Details |

|---|---|

| Starting Material | 2-(Dimethylamino)malondiamide |

| Reagents | Formamidine acetate, Ac₂O |

| Solvent | Acetic acid |

| Temperature | 60–80°C |

| Yield | Not Reported |

Adaptation of Patent-Based Synthetic Routes

A Chinese patent (CN102952083B) describes the synthesis of 2-aminopyrimidine using N,N-dimethylformamide (DMF), phosphorus trichloride (PCl₃), and acetaldehyde diethyl acetal. While this method targets 2-aminopyrimidine, it provides a framework for adapting similar conditions to synthesize 5-pyrimidinecarboxamide, 2-(dimethylamino)- :

Modified Protocol

-

Intermediate Formation : DMF reacts with PCl₃ and acetaldehyde diethyl acetal to generate an aldehyde-containing intermediate.

-

Ring Closure with Guanidine Nitrate : The intermediate undergoes cyclization with guanidine nitrate under sodium methoxide catalysis at 80–90°C and 0.20–0.25 MPa pressure.

-

Post-Functionalization : Introducing dimethylamino and carboxamide groups via subsequent substitution reactions.

Key Data:

| Parameter | Details |

|---|---|

| Starting Material | DMF, PCl₃, Acetaldehyde diethyl acetal |

| Catalyst | Sodium methoxide |

| Pressure | 0.20–0.25 MPa |

| Temperature | 80–90°C |

| Yield (Patent Example) | 81.1% (for 2-aminopyrimidine) |

Direct Carboxamidation of Pyrimidinecarboxylic Acid

This method involves converting a pre-formed pyrimidinecarboxylic acid derivative into the corresponding carboxamide.

Reaction Steps

-

Synthesis of 2-(Dimethylamino)pyrimidine-5-carboxylic Acid : Oxidation of a methyl group or hydrolysis of a nitrile precursor.

-

Amidation : The carboxylic acid is treated with thionyl chloride (SOCl₂) to form an acyl chloride, which reacts with ammonia to yield the carboxamide.

Key Data:

| Parameter | Details |

|---|---|

| Starting Material | 2-(Dimethylamino)pyrimidine-5-carboxylic acid |

| Reagents | SOCl₂, NH₃ |

| Solvent | Dichloromethane |

| Temperature | 0–25°C |

| Yield | Not Reported |

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Nucleophilic Substitution | High selectivity; Scalable | Multi-step; Harsh conditions |

| Condensation | Single-step ring formation | Limited precedent for target |

| Patent Adaptation | Industrially viable | Requires post-functionalization |

| Direct Carboxamidation | Straightforward amidation | Dependent on carboxylic acid availability |

Chemical Reactions Analysis

5-Pyrimidinecarboxamide, 2-(dimethylamino)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-Pyrimidinecarboxamide, 2-(dimethylamino)- has a wide range of scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Pyrimidinecarboxamide, 2-(dimethylamino)- involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or repair, thereby exerting its effects on cell proliferation and survival .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: The dimethylamino group in 2-position improves solubility through hydrogen bonding, while electron-withdrawing groups (e.g., cyano in , chloro in ) enhance reactivity for nucleophilic substitutions.

Functional Group Comparisons

- Carboxamide vs. Carbonitrile : The carboxamide group (-CONH2) in 5-Pyrimidinecarboxamide derivatives offers hydrogen-bonding sites critical for target binding, as seen in PF-06865571 . In contrast, carbonitrile (-CN) in increases electrophilicity, favoring reactions like Suzuki couplings.

- Dimethylamino vs. This suggests analogous roles in pyrimidine systems for modulating solubility or reactivity.

Research Findings and Data Tables

Physicochemical Properties

*Estimated using fragment-based methods.

Biological Activity

5-Pyrimidinecarboxamide, 2-(dimethylamino)- is a compound that has garnered attention for its potential biological activities, particularly in pharmaceutical applications. This article explores its biological activity, including mechanisms of action, synthesis, and comparative studies with similar compounds.

Chemical Structure and Properties

The chemical formula for 5-Pyrimidinecarboxamide, 2-(dimethylamino)- is C₇H₁₀N₄O, with a molecular weight of approximately 166.184 g/mol. The structure features a pyrimidine ring substituted with a carboxamide group and a dimethylamino group at the second position. This configuration enhances the compound's solubility and reactivity, making it suitable for various biological applications.

Antitumor Properties

Research indicates that 5-Pyrimidinecarboxamide, 2-(dimethylamino)- exhibits significant antitumor activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The compound's cytotoxicity was evaluated using the MTT assay, revealing IC50 values comparable to established chemotherapeutics like doxorubicin .

Table 1: Cytotoxicity of 5-Pyrimidinecarboxamide, 2-(dimethylamino)-

The mechanism of action appears to involve the induction of apoptosis in cancer cells. Annexin V-FITC assays indicated a significant increase in apoptotic cell populations when treated with this compound .

Pharmacodynamics and Pharmacokinetics

The pharmacokinetic profile of 5-Pyrimidinecarboxamide, 2-(dimethylamino)- shows promise for therapeutic use. Studies have reported favorable oral bioavailability (31.8%) and clearance rates (82.7 ± 1.97 mL/h/kg) after intravenous administration . Importantly, it demonstrated no acute toxicity in animal models at high doses (up to 2000 mg/kg) .

While the precise mechanisms are still under investigation, the compound's structural features suggest interactions with various biological targets:

- Enzyme Inhibition : Interaction studies have indicated potential binding affinities to specific enzymes involved in cancer progression.

- Receptor Modulation : The dimethylamino group may enhance binding to receptors associated with tumor growth and proliferation.

Comparative Studies

5-Pyrimidinecarboxamide, 2-(dimethylamino)- shares structural similarities with other pyrimidine derivatives that exhibit notable biological activities:

Table 2: Comparative Analysis of Pyrimidine Derivatives

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Amino-4-methoxy-5-pyrimidinecarboxamide | C₇H₈N₄O₂ | Antitumor activity |

| N-(4-Methoxyphenyl)-5-pyrimidinecarboxamide | C₁₁H₁₃N₃O₂ | Anti-inflammatory properties |

| 4-(Dimethylamino)-5-pyrimidinecarboxylic acid | C₇H₈N₄O₂ | Neuroprotective effects |

These compounds highlight the importance of structural variations in determining biological activity and efficacy.

Q & A

Basic: What are the recommended synthetic routes for 5-Pyrimidinecarboxamide, 2-(dimethylamino)-, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

Synthesis of pyrimidinecarboxamide derivatives typically involves condensation reactions or functional group transformations. For example, dihydropyrimidinone precursors can be modified via refluxing with hydroxylamine hydrochloride in alkaline conditions to introduce oxime or carboxamide groups . To optimize yield and purity:

- Use stoichiometric ratios of 1:1.2 (precursor:reagent) to minimize side reactions.

- Employ sodium hydroxide as a base to enhance nucleophilic attack efficiency.

- Monitor reaction progress via thin-layer chromatography (TLC) and purify products using recrystallization or column chromatography.

- For dimethylamino substitution, consider introducing the amine group early in the synthesis to avoid steric hindrance at later stages .

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing the structure and purity of 5-Pyrimidinecarboxamide derivatives?

Methodological Answer:

- FT-IR : Confirm the presence of carboxamide (C=O stretch ~1650–1700 cm⁻¹) and dimethylamino (C-N stretch ~1250–1350 cm⁻¹) groups .

- 1H/13C NMR : Assign signals for aromatic protons (δ 7.0–8.5 ppm for pyrimidine ring) and dimethylamino protons (singlet at δ 2.2–3.0 ppm) .

- Mass Spectrometry (MS) : Use high-resolution MS to verify molecular weight (e.g., molecular ion peaks matching theoretical values for C₇H₁₀N₄O) .

- HPLC : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .

Advanced: How does the dimethylamino substituent at position 2 influence the electronic properties and chemical reactivity of the pyrimidine ring system?

Methodological Answer:

The dimethylamino group acts as an electron-donating substituent, altering the pyrimidine ring's electronic density:

- Resonance Effects : Enhances nucleophilicity at positions 4 and 6, facilitating electrophilic substitution reactions .

- Steric Effects : The bulky dimethylamino group at position 2 can hinder reactions at adjacent positions, requiring optimized catalysts (e.g., Pd-based catalysts for cross-coupling) .

- Solubility : Increases solubility in polar solvents (e.g., DMSO or methanol), critical for biological assays .

- Experimental validation via cyclic voltammetry can quantify electron-donating capacity, with shifts in oxidation potentials indicating altered reactivity .

Advanced: What strategies can be employed to resolve contradictions in biological activity data between in vitro and in vivo studies for 2-(dimethylamino)-substituted pyrimidinecarboxamides?

Methodological Answer:

- Pharmacokinetic Profiling : Measure metabolic stability (e.g., liver microsome assays) to identify rapid degradation in vivo that may reduce efficacy .

- Structural Analog Comparison : Test derivatives with modified substituents (e.g., replacing dimethylamino with morpholino) to isolate activity-contributing groups .

- Dosage Optimization : Conduct dose-response studies in animal models to address potential toxicity masking efficacy at higher doses .

- Target Engagement Assays : Use fluorescence polarization or surface plasmon resonance (SPR) to confirm binding affinity to intended biological targets (e.g., antimicrobial enzymes) .

Advanced: What computational modeling approaches are suitable for predicting the binding affinity of 5-Pyrimidinecarboxamide derivatives with biological targets like antimicrobial enzymes?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the dimethylamino group and active-site residues (e.g., hydrogen bonding with MurA enzyme’s Asp305) .

- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donor/acceptor counts .

- MD Simulations : Perform 100-ns molecular dynamics simulations in GROMACS to assess binding stability and conformational changes in aqueous environments .

- Validation : Cross-reference computational predictions with experimental IC₅₀ values from enzyme inhibition assays (e.g., MIC ≤ 8 µg/mL for bacterial strains) .

Basic: How can researchers mitigate hazards when handling 2-(dimethylamino)-substituted pyrimidinecarboxamides in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile byproducts .

- Waste Disposal : Neutralize acidic/basic waste with appropriate buffers before disposal in designated containers .

- Emergency Protocols : Maintain 0.1 M acetic acid and sodium bicarbonate solutions for immediate spill neutralization .

Advanced: What experimental design considerations are critical for evaluating the structure-activity relationship (SAR) of 5-Pyrimidinecarboxamide analogs?

Methodological Answer:

- Variable Isolation : Systematically modify one substituent (e.g., replacing dimethylamino with diethylamino) while keeping other groups constant .

- Control Groups : Include reference compounds (e.g., known kinase inhibitors) to benchmark activity .

- High-Throughput Screening : Use 96-well plates for parallel testing of analogs against bacterial/fungal strains (e.g., S. aureus and C. albicans) .

- Data Normalization : Express activity as % inhibition relative to positive controls (e.g., ciprofloxacin for antibacterial assays) to account for plate-to-plate variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.